1,2-Dichloro-4-fluoro-3-iodobenzene
Overview
Description
1,2-Dichloro-4-fluoro-3-iodobenzene is an organic compound with the molecular formula C6H2Cl2FI. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4-fluoro-3-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable benzene derivative. For example, starting with 1,2-dichloro-4-fluorobenzene, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1,2-Dichloro-4-fluoro-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-fluoro-3-iodobenzene involves its reactivity due to the presence of multiple halogen atoms. These halogens can participate in various chemical reactions, influencing the compound’s behavior and interactions with other molecules. The specific molecular targets and pathways depend on the context of its use in chemical synthesis or biological applications .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-3-fluoro-4-iodobenzene: Similar structure but with different positions of the halogen atoms.
3-Chloro-4-fluoroiodobenzene: Another halogenated benzene derivative with a different substitution pattern.
Uniqueness
1,2-Dichloro-4-fluoro-3-iodobenzene is unique due to its specific arrangement of chlorine, fluorine, and iodine atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical synthesis processes and research applications .
Properties
IUPAC Name |
1,2-dichloro-4-fluoro-3-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FI/c7-3-1-2-4(9)6(10)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOYRGLUGRBDGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501283652 | |
Record name | Benzene, 1,2-dichloro-4-fluoro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501283652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1804886-54-1 | |
Record name | Benzene, 1,2-dichloro-4-fluoro-3-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1804886-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-dichloro-4-fluoro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501283652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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